

# 4-Bromo-7-methylquinoline CAS number and molecular weight

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## Compound of Interest

Compound Name:	4-Bromo-7-methylquinoline
Cat. No.:	B1517398

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## An In-Depth Technical Guide to **4-Bromo-7-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Bromo-7-methylquinoline**, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key technical data, proven experimental insights, and the broader scientific context surrounding this molecule.

## Core Molecular Attributes

**4-Bromo-7-methylquinoline** is a heterocyclic aromatic compound. The quinoline core is a well-established pharmacophore in drug discovery, and the strategic placement of the bromo and methyl groups offers versatile handles for synthetic elaboration.

## Quantitative Data Summary

Property	Value	Source(s)
CAS Number	1070879-24-1	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	222.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-bromo-7-methylquinoline	<a href="#">[1]</a>
Canonical SMILES	CC1=CC=C2C(Br)=CC=NC2=C1	<a href="#">[1]</a>
InChI Key	OCLGLPIZIAVNL- UHFFFAOYSA-N	<a href="#">[1]</a>
Purity	Typically ≥97%	<a href="#">[1]</a>

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C4a -- C5 [style=solid];
C5 -- C6 [style=double];
C6 -- C7 [style=solid];
C7 -- C8 [style=double];
C8 -- C8a [style=solid];

// Substituents
C4 -- Br [style=solid];
C7 -- C_Me [style=solid];
C_Me -- H_Me1 [style=solid];
C_Me -- H_Me2 [style=solid];
C_Me -- H_Me3 [style=solid];
}
```

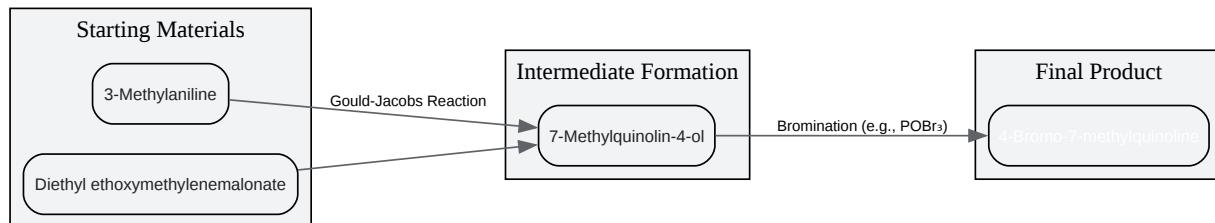
Caption: Chemical structure of **4-Bromo-7-methylquinoline**.

## Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for **4-Bromo-7-methylquinoline** is not readily available in the provided search results, a plausible synthetic route can be extrapolated from established methodologies for similar quinoline derivatives, such as the Gould-Jacobs reaction.[\[4\]](#)[\[5\]](#)

## Proposed Synthetic Pathway

A logical approach would involve the construction of the 7-methylquinoline core followed by a regioselective bromination at the 4-position.

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Caption: Proposed synthetic workflow for **4-Bromo-7-methylquinoline**.

## Experimental Protocol (Hypothetical)

- Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction):
  - React 3-methylaniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.
  - Thermal cyclization of the intermediate in a high-boiling solvent (e.g., diphenyl ether) yields 7-methylquinolin-4-ol.
- Bromination to **4-Bromo-7-methylquinoline**:
  - The conversion of the 4-hydroxy group to a bromo group can be achieved using a brominating agent such as phosphorus oxybromide ( $\text{POBr}_3$ ).
  - The reaction is typically performed by heating the 7-methylquinolin-4-ol with an excess of the brominating agent.
  - The crude product is then isolated by carefully quenching the reaction mixture with ice and neutralizing the solution.
  - Purification can be achieved by recrystallization or column chromatography.

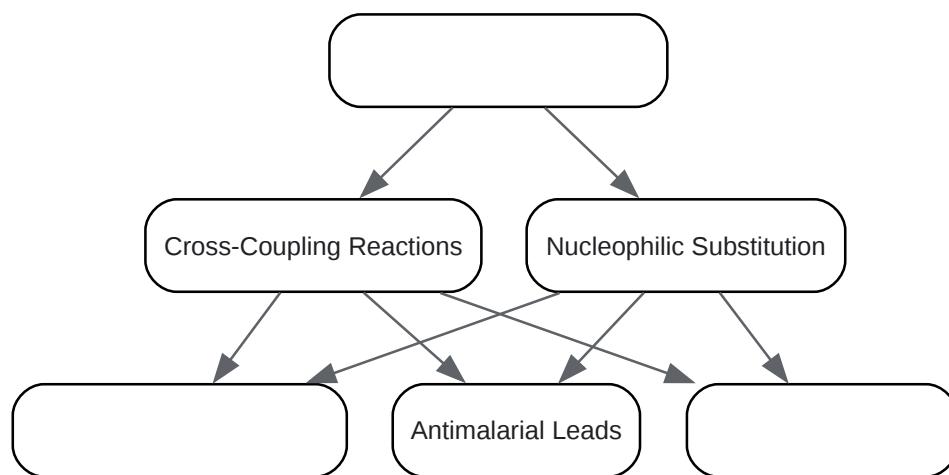
## Reactivity and Applications in Drug Discovery

The reactivity of **4-Bromo-7-methylquinoline** is primarily dictated by the bromine substituent at the 4-position of the quinoline ring. This position is susceptible to various chemical transformations, making it a valuable intermediate in organic synthesis.

- Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups.
- Nucleophilic Aromatic Substitution ( $S_NAr$ ): The electron-withdrawing nature of the quinoline ring can activate the bromo group for nucleophilic aromatic substitution, allowing for the introduction of amines, alkoxides, and other nucleophiles.<sup>[6]</sup>

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.<sup>[7]</sup> While specific biological data for **4-Bromo-7-methylquinoline** is limited, its structural motifs suggest potential applications in:

- Anticancer Agents: Halogenated quinolines have shown promise as scaffolds for the development of novel anticancer drugs.<sup>[7][8]</sup> The bromo substituent provides a reactive handle for the synthesis of libraries of compounds for screening.
- Antimalarial Drugs: The quinoline core is central to several antimalarial drugs, such as chloroquine.
- Antibacterial and Antifungal Agents: The antimicrobial properties of halogenated quinolines are well-documented.



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Caption: Potential synthetic transformations and therapeutic applications.

## Safety and Handling

Substituted quinolines, including halogenated derivatives, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[9\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[8\]](#)

## Characterization

The identity and purity of **4-Bromo-7-methylquinoline** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

## References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information.

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